molecular formula C77H100Cl5F3N10O10S4 B1192669 DT2216 HCl

DT2216 HCl

Cat. No.: B1192669
M. Wt: 1688.1922
InChI Key: UWJUVQCAZWVRSD-UXXMQHGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DT2216 HCl is a potent and selective proteolysis-targeting chimera (PROTAC) that specifically degrades B-cell lymphoma extra-large (BCL-XL) protein . This bifunctional molecule works by recruiting BCL-XL to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCL-XL . This mechanism effectively induces apoptosis in BCL-XL-dependent cancer cells . In preclinical research, DT2216 has demonstrated significant advantages over traditional BCL-XL inhibitors like ABT263 (navitoclax). A key finding is its reduced toxicity to platelets, which is a major limitation of small-molecule BCL-XL inhibitors . This favorable safety profile is attributed to the low expression of VHL in platelets, making DT2216 a promising candidate for targeting BCL-XL-dependent tumors without causing severe thrombocytopenia . The compound has shown potent activity against various BCL-XL-dependent leukemia and cancer cell lines, including T-cell lymphomas (TCLs) . The research value of this compound is further highlighted by its synergistic effects when combined with other therapies. Studies report enhanced antitumor activity in combination with the BCL-2 inhibitor ABT199 (venetoclax) in models dependent on both BCL-XL and BCL-2 , as well as with conventional chemotherapeutic agents like gemcitabine in pancreatic cancer models . Its efficacy in slowing tumor growth has been demonstrated in multiple xenograft mouse models . Due to its promising profile, DT2216 has entered clinical trials and has received FDA Fast Track Designation for the treatment of relapsed/refractory peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL) . Ongoing clinical studies are also evaluating DT2216 in combination with irinotecan for pediatric and young adult patients with relapsed or refractory solid tumors . This product is intended for research use only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C77H100Cl5F3N10O10S4

Molecular Weight

1688.1922

IUPAC Name

(2S,4R)-1-((S)-2-(7-(4-((R)-3-((4-(N-(4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoyl)sulfamoyl)-2-((trifluoromethyl)sulfonyl)phenyl)amino)-4-(phenylthio)butyl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide tetrahydrochloride

InChI

InChI=1S/C77H96ClF3N10O10S4.4ClH/c1-51(53-18-20-55(21-19-53)70-52(2)82-50-103-70)83-73(96)66-44-61(92)48-91(66)74(97)71(75(3,4)5)85-68(93)16-12-9-13-17-69(94)90-42-36-87(37-43-90)35-33-59(49-102-62-14-10-8-11-15-62)84-65-31-30-63(45-67(65)104(98,99)77(79,80)81)105(100,101)86-72(95)56-24-28-60(29-25-56)89-40-38-88(39-41-89)47-57-46-76(6,7)34-32-64(57)54-22-26-58(78)27-23-54;;;;/h8,10-11,14-15,18-31,45,50-51,59,61,66,71,84,92H,9,12-13,16-17,32-44,46-49H2,1-7H3,(H,83,96)(H,85,93)(H,86,95);4*1H/t51-,59+,61+,66-,71+;;;;/m0..../s1

InChI Key

UWJUVQCAZWVRSD-UXXMQHGISA-N

SMILES

CC1(CCC(C2=CC=C(C=C2)Cl)=C(CN3CCN(CC3)C4=CC=C(C=C4)C(NS(=O)(C5=CC(S(C(F)(F)F)(=O)=O)=C(C=C5)N[C@H](CCN6CCN(CC6)C(CCCCCC(N[C@H](C(N7[C@H](C(N[C@@H](C)C8=CC=C(C=C8)C9=C(C)N=CS9)=O)C[C@H](C7)O)=O)C(C)(C)C)=O)=O)CSC%10=CC=CC=C%10)=O)=O)C1)C.[H]Cl.[H]Cl.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DT2216;  DT-2216;  DT 2216;  DT2216 HCl;  DT2216 tetrahydrochloride

Origin of Product

United States

Molecular Design and Chemical Architecture of Dt2216 Hcl

Fundamental Principles of PROTAC Construction Applied to DT2216 HCl

PROTAC molecules operate by harnessing the ubiquitin-proteasome system (UPS), a natural protein degradation pathway within cells. A PROTAC typically consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting these two ligands.

Upon administration, DT2216 binds simultaneously to BCL-XL and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a tripartite or ternary complex. This induced proximity facilitates the transfer of ubiquitin tags from the E3 ligase to BCL-XL, marking it for recognition and subsequent degradation by the 26S proteasome. A crucial aspect of PROTACs, including DT2216, is their catalytic nature; the PROTAC molecule itself is not degraded and can dissociate from the complex to facilitate the ubiquitination and degradation of multiple BCL-XL protein molecules.

The design of DT2216 specifically addresses a significant challenge encountered with traditional BCL-XL inhibitors, such as ABT-263, which often induce dose-limiting platelet toxicity due to BCL-XL's essential role in platelet survival. By selectively recruiting the VHL E3 ligase, which is minimally expressed in human platelets, DT2216 aims to achieve potent BCL-XL degradation in cancer cells while significantly reducing toxicity to platelets.

Design of the BCL-XL Binding Moiety in this compound

The BCL-XL binding moiety, or "warhead," of DT2216 is derived from ABT-263 (Navitoclax). ABT-263 is a well-characterized, potent small molecule inhibitor of the BCL-2 family proteins, including BCL-2, BCL-XL, and BCL-w, with sub-nanomolar binding affinities. Its mechanism involves disrupting the interactions between these anti-apoptotic proteins and their pro-apoptotic counterparts, thereby initiating apoptosis.

Despite ABT-263's broad binding profile across BCL-2 family members, DT2216 is specifically designed to degrade BCL-XL, not BCL-2, even though it retains binding affinity for both. This selectivity in degradation, rather than mere binding, is a hallmark of PROTAC technology and is critically dependent on the ability to form a productive and stable ternary complex. Research indicates that while DT2216 can engage both BCL-XL and BCL-2, it forms stable ternary complexes essential for degradation only with BCL-XL.

Table 2: Comparative Binding Affinities (Ki) of ABT-263 and DT2216

CompoundBCL-XL Ki (nM)BCL-2 Ki (nM)BCL-W Ki (nM)
ABT-263<1<1<1
DT2216ReducedReducedReduced

Note: While binding affinities for DT2216 are reduced compared to ABT-263, they remain high for BCL-XL and BCL-2.

Characterization of the E3 Ubiquitin Ligase Recruiting Ligand (VHL) in this compound

The E3 ubiquitin ligase recruited by DT2216 is the Von Hippel-Lindau (VHL) protein. The VHL protein is a key component of the VHL E3 ubiquitin ligase complex, which plays a critical role in cellular homeostasis by targeting specific proteins, such as hydroxylated hypoxia-inducible factor (HIF) α subunits, for ubiquitination and subsequent proteasomal degradation.

The specific VHL ligand incorporated into DT2216 is a VHL-based ligand, often associated with structural motifs like (S,R,S)-AHPC. The strategic choice of VHL as the E3 ligase is central to DT2216's improved safety profile. Unlike other E3 ligases, VHL is minimally expressed in human platelets. This differential expression allows DT2216 to selectively induce BCL-XL degradation in cancer cells, where BCL-XL is often overexpressed, while sparing platelets from the on-target toxicity (thrombocytopenia) commonly observed with pan-BCL-XL inhibitors like ABT-263.

Strategic Design and Optimization of the Linker Region in this compound

The linker in a PROTAC molecule serves as a critical bridge, physically connecting the target protein binding moiety and the E3 ligase recruiting ligand. Its design profoundly impacts the PROTAC's physicochemical properties, cellular permeability, and, most importantly, its ability to facilitate the formation of a productive ternary complex.

DT2216 utilizes a polyethylene (B3416737) glycol (PEG)-based linker. The conjugation strategy for incorporating this linker often involves amide bond formation. The linker's attachment point on the BCL-XL binding moiety is also a crucial design consideration. In DT2216, the linker is attached to the solvent-exposed morpholine (B109124) ring of the ABT-263 derivative, which was modified to a bioisosteric piperazine (B1678402) group to serve as a synthetic handle.

Linker Length and Compositional Considerations

The length and chemical composition of the linker are paramount for optimal PROTAC activity. The linker must be sufficiently long and flexible to allow the target protein and E3 ligase to adopt the precise orientation required for efficient ubiquitination within the ternary complex.

While the exact number of PEG units in DT2216's linker is not explicitly detailed in publicly available information, the use of a PEG-based linker suggests a design choice aimed at achieving appropriate solubility and pharmacokinetic properties. Research on PROTACs generally highlights that even minimal deviations in linker length can significantly alter cellular potency and degradation efficiency, as the optimal length is highly dependent on the specific protein-protein interaction (PPI) interface formed by the ternary complex.

Impact of Linker Flexibility on Ternary Complex Formation

The flexibility of the linker is a critical factor in enabling the dynamic interactions necessary for ternary complex formation. A linker that is too rigid or too short may prevent the optimal positioning of the target protein and E3 ligase, hindering ubiquitination. Conversely, an overly flexible or long linker might lead to unproductive binding modes or reduced efficiency.

In the context of DT2216, the linker's design, including its flexibility and attachment point, is directly implicated in its BCL-XL selective degradation. The inability of DT2216 to degrade BCL-2, despite its binding affinity, is attributed to the specific linker design preventing the formation of a stable and productive ternary complex with BCL-2. This underscores that the linker's characteristics dictate the precise geometry and interactions within the ternary complex, which are essential for inducing target ubiquitination and degradation.

Table 3: Cellular Potency (EC50/IC50) of DT2216

Cell LineTypeEC50/IC50 (nM)Reference
MOLT-4Human T-cell acute lymphoblastic leukemia77.1
MOLT-4Human T-cell acute lymphoblastic leukemia52
NCI-H146Small Cell Lung Cancer278

Mechanism of Action and Molecular Interactions of Dt2216 Hcl

Facilitation of BCL-XL and VHL E3 Ligase Proximity by DT2216 HCl

The design of DT2216 is critical to its function, comprising two key components: a BCL-XL binding ligand and a VHL E3 ligase ligand, connected by an optimized linker . The BCL-XL ligand component is derived from ABT-263, a known BCL-XL inhibitor, with a piperazine (B1678402) group replacing the solvent-exposed morpholine (B109124) ring to serve as a synthetic handle for linker attachment.

Upon cellular entry, the BCL-XL binding moiety of DT2216 specifically targets and binds to BCL-XL, while its VHL ligand simultaneously recruits the VHL E3 ligase complex . This dual engagement brings BCL-XL and VHL into close physical proximity, a prerequisite for the subsequent ubiquitination event. Experimental evidence supports this mechanism; pre-incubation with an excess of either ABT-263 or a VHL ligand (VHL-L) has been shown to inhibit the formation of the BCL-XL–this compound–VHL ternary complex, consequently blocking DT2216-induced BCL-XL degradation . Furthermore, a negative control compound, DT2216NC, which lacks the ability to bind VHL, fails to induce ternary complex formation and BCL-XL degradation .

Formation of the BCL-XL–this compound–VHL Ternary Complex

The core of DT2216's mechanism lies in its ability to induce the formation of a stable ternary complex involving BCL-XL, DT2216, and the VHL-Elongin B/C (VCB) complex . The stability and cooperativity of this ternary complex are crucial determinants of a PROTAC's selectivity and efficacy .

Structural studies, including the reporting of a co-crystal structure of the VHL-PROTAC-BCL-XL ternary complex, have provided insights into the atomic-level interactions governing this assembly. Computational modeling has further elucidated the architecture of the entire NEDD8-VHL Cullin RING E3 ubiquitin ligase (CRL^VHL)/DT2216/BCL-XL/UbcH5B(E2)-Ub/RBX1 complex. These models reveal how DT2216 bridges BCL-XL to the VHL E3 ligase subunit, facilitating the necessary protein-protein interactions for targeted degradation. The specific design of the linker and the attachment points on the BCL-XL ligand are critical for establishing the optimal geometry required for ternary complex formation.

The formation of the ternary complex by DT2216 has been characterized both in vitro and in live cellular contexts. In vitro assays, such as AlphaLISA, demonstrate that DT2216 can form stable ternary complexes with both BCL-XL and BCL-2 in cell-free conditions . However, a key aspect of DT2216's selectivity emerges when assessed in live cells using the nanoBRET assay: DT2216 forms stable ternary complexes with BCL-XL but not with BCL-2 . This differential ability to form a stable ternary complex in a cellular environment is a primary reason for DT2216's selective degradation of BCL-XL over BCL-2, despite its binding affinity for both proteins . The inability to form a stable ternary complex with BCL-2 is a critical factor preventing its degradation by DT2216. The half-maximal degradation concentration (DC50) of DT2216 for BCL-XL in MOLT-4 T-cell acute lymphoblastic leukemia cells is reported at 63 nM.

Table 1: DT2216 Degradation Efficacy

Target ProteinDegradation Concentration (DC50) in MOLT-4 CellsNotes
BCL-XL63 nMVHL- and proteasome-dependent

Structural Basis of Ternary Complex Assembly

Ubiquitination of BCL-XL Induced by this compound

The formation of the BCL-XL–this compound–VHL ternary complex is a critical step that primes BCL-XL for ubiquitination, the process by which ubiquitin molecules are covalently attached to the target protein.

Research has definitively shown that DT2216 induces BCL-XL degradation in a manner dependent on the ubiquitination of specific lysine (B10760008) residues . Through advanced proteomics techniques, specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS), Lysine 87 (K87) has been identified as the key ubiquitinated lysine residue on BCL-XL following DT2216 treatment .

Computational modeling further supports this finding by predicting a "band region" of E2-accessible lysines on BCL-XL, within which K87 is located. Mutational analyses, where other surface lysines on BCL-XL were replaced with arginines (e.g., K157R, or complete knockout of all lysines, K-ko), confirmed that K87 is indispensable for DT2216-mediated degradation . Conversely, BCL-XL mutants retaining only K87 (K87-only) could still be effectively degraded by DT2216 . These findings underscore that the precise location and orientation of lysine residues are crucial for their accessibility to the ubiquitin-conjugating enzyme (E2) and subsequent ubiquitin transfer.

Table 2: Key Lysine Residue for BCL-XL Ubiquitination by DT2216

Target ProteinKey Ubiquitinated Lysine ResidueMethod of Identification
BCL-XLK87 LC-MS/MS, Mutational Analysis

Following the DT2216-mediated recruitment of VHL and the subsequent ubiquitination of BCL-XL, the modified BCL-XL protein is then targeted for degradation by the cellular ubiquitin-proteasome system (UPS) . The VHL E3 ligase acts to covalently attach ubiquitin molecules, often in the form of polyubiquitin (B1169507) chains, to BCL-XL . This polyubiquitin tag serves as a signal, marking BCL-XL for recognition and subsequent unfolding and proteolytic breakdown by the 26S proteasome .

The indispensable role of the proteasome in this process has been experimentally validated. Inhibition of proteasome activity, for instance, by treating cells with MG132, completely abrogates the degradation of BCL-XL induced by DT2216 . This confirms that the proteasome is the ultimate effector responsible for the proteolytic elimination of ubiquitinated BCL-XL.

Identification of Specific Lysine Residues for Ubiquitination (e.g., K87)

Downstream Cellular Consequences of BCL-XL Degradation by this compound

The targeted degradation of BCL-XL by this compound initiates a cascade of events within the cell, culminating in the activation of programmed cell death pathways.

Activation of Apoptotic Pathways

The primary consequence of BCL-XL degradation by this compound is the induction of apoptotic cell death in BCL-XL-dependent cancer cells. This apoptotic response is a direct result of removing the anti-apoptotic influence of BCL-XL, thereby shifting the cellular balance towards pro-apoptotic signaling. Evidence supporting this includes the observed release of cytochrome c from the mitochondria in sensitive cells treated with this compound. The induction of apoptosis by this compound has been demonstrated to be caspase-3 mediated.

Molecular Regulation of BAX and BAK Activation

A critical step in the intrinsic apoptotic pathway, triggered by BCL-XL degradation, involves the activation of the pro-apoptotic BCL-2 family proteins, BAX and BAK. This compound treatment robustly triggers the activation of both BAX and BAK. This activation is typically observed within 24 hours of treatment in sensitive cell lines, such as NAN12 myeloma cells, where 27% of BAK and 29% of BAX were activated. The simultaneous activation of BAX and BAK suggests the formation of BAX/BAK heterocomplexes on the mitochondrial outer membrane, a pivotal event leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c. The apoptosis induced by this compound is confirmed to be BAX- and BAK-dependent. Furthermore, the BH3-only protein BIK, known as a direct activator of BAX and BAK, has been found to be bound to BCL-XL in this compound-sensitive cells, suggesting its role in mediating the pro-apoptotic signal upon BCL-XL degradation.

Modulation of Caspase Cascade Activation (e.g., Caspase-3)

The activation of BAX and BAK and subsequent MOMP leads to the release of cytochrome c, which then triggers the activation of the caspase cascade. This compound treatment has been shown to induce the activation of initiator caspase-9, which in turn leads to the activation of the executioner caspase-3 in sensitive cells. The activation of caspase-3 is a central event in the apoptotic pathway induced by this compound. This is further supported by observations that a negative control molecule, DT2216 NC, which binds BCL-XL but does not recruit VHL, was incapable of activating caspase-3. The downstream effects of caspase-3 activation, such as the cleavage of specific cellular substrates, contribute to the morphological and biochemical hallmarks of apoptosis. For instance, the reduction in MCL-1 levels observed with this compound treatment is not a direct degradation but rather an indirect consequence of caspase-3 activation, as MCL-1 is a known substrate for caspase-3. Inhibition of caspase activity with a pan-caspase inhibitor like QVD has been shown to abrogate the effect of this compound on MCL-1 reduction, reinforcing the role of the caspase cascade in mediating these downstream effects.

Preclinical Pharmacodynamics and Biological Activity of Dt2216 Hcl

In Vivo Preclinical Efficacy Studies in Animal Models

Application in Xenograft Models of Hematological Malignancies

MyLa T-ALL Xenografts

In preclinical studies, DT2216 HCl has shown remarkable efficacy as a single agent against MyLa T-cell lymphoma (TCL) xenografts in mice. Administration of this compound resulted in significant inhibition of tumor growth and induced rapid tumor regression in these models. The observed anti-tumor effects were correlated with a substantial reduction in Bcl-xL expression and activation of the caspase cascade within the tumor xenografts. For MyLa TCL cells, the half-maximal effective concentration (EC50) of this compound was reported to be less than 10 nM.

Table 1: Efficacy of this compound in MyLa T-ALL Xenografts

Model SystemTreatment (Single Agent)Effect on Tumor GrowthEffect on Tumor RegressionMolecular ImpactEC50 (MyLa TCL cells)
MyLa T-ALL XenograftsThis compoundSignificantly inhibitedRapid regressionReduced Bcl-xL, activated caspase cascade< 10 nM
Patient-Derived Xenograft (PDX) Models of Lymphomas

This compound has also been evaluated in patient-derived xenograft (PDX) models of lymphomas, demonstrating synergistic activity when combined with other therapeutic agents. In a TCL PDX mouse model, this compound, when combined with ABT199 (a selective Bcl-2 inhibitor), synergistically reduced disease burden and improved survival. Furthermore, this compound proved effective in T-cell acute lymphoblastic leukemia (T-ALL) PDX models. Specifically, in the CUL76 T-ALL PDX model, which exhibited resistance to conventional chemotherapy, this compound treatment, either as a single agent or in combination with ABT199 or VDL chemotherapy, led to improved survival.

Table 2: Efficacy of this compound in Lymphoma PDX Models

Model SystemTreatment RegimenImpact on Disease BurdenImpact on Survival
TCL PDX Mouse ModelThis compound + ABT199Synergistically reducedImproved
CUL76 T-ALL PDX ModelThis compound (single agent)Not specifiedModerately prolonged
CUL76 T-ALL PDX ModelThis compound + ABT199Not specifiedModerately prolonged
CUL76 T-ALL PDX ModelThis compound + VDL chemotherapyNot specifiedSubstantially increased

Evaluation in Xenograft Models of Solid Tumors

Beyond lymphomas, this compound has been evaluated in various xenograft models of solid tumors, showing inhibitory effects both as a single agent and in combination therapies. Examples include its activity in H146 small cell lung cancer (SCLC) xenografts and MDA-MB-231 breast cancer xenografts, often in combination with other therapeutic agents. this compound also demonstrates synergy with sotorasib (B605408) in preclinical models of KRASG12C-mutated cancers, such as H358, MIA PaCa-2, and SW837 xenografts, resulting in significant tumor inhibition. Additionally, preclinical studies have shown the efficacy of this compound in JAK2-mutated post-myeloproliferative neoplasm acute myeloid leukemia (post-MPN AML), where it reduced tumor burden in cell line-derived xenograft models. In fibrolamellar hepatocellular carcinoma (FLC) PDX models, this compound combined with irinotecan (B1672180) led to substantial tumor reduction.

Table 3: Efficacy of this compound in Solid Tumor Xenograft Models

Tumor TypeModel SystemTreatment RegimenObserved Effect
Small Cell Lung Cancer (SCLC)H146 XenograftThis compound (alone or combo)Inhibited growth
Breast CancerMDA-MB-231 XenograftThis compound (alone or combo)Inhibited growth
KRASG12C-mutated CancersH358, MIA PaCa-2, SW837 XenograftsThis compound + SotorasibSignificant tumor inhibition
JAK2-mutated Post-MPN AMLCell line-derived XenograftThis compound (alone or combo)Reduced tumor burden
Fibrolamellar Hepatocellular Carcinoma (FLC)FLC PDX ModelsThis compound + IrinotecanSubstantial tumor reduction

Assessment of Tumor Volume Reduction

Across various preclinical models, this compound has consistently demonstrated its capacity to induce tumor volume reduction. In MyLa TCL xenografts, this compound significantly inhibited tumor growth and induced rapid tumor regression. For MOLT-4 T-ALL xenografts, a single administration of this compound at 15 mg/kg resulted in a sustained reduction in Bcl-xL expression and inhibited tumor growth. When combined with ABT199, this compound significantly inhibited tumor growth in H146 SCLC xenografts. In KRASG12C-mutated cancer xenografts (H358, MIA PaCa-2, SW837), the combination of this compound and sotorasib led to significant tumor inhibition. Furthermore, in FLC PDX models, this compound combined with irinotecan achieved substantial tumor reduction, with some cases showing a complete response that persisted throughout the monitoring period.

Table 4: Tumor Volume Reduction by this compound in Xenograft Models

Model SystemTreatment RegimenEffect on Tumor Volume
MyLa TCL XenograftsThis compoundSignificant inhibition, rapid regression
MOLT-4 T-ALL XenograftsThis compound (15 mg/kg single dose)Sustained inhibition
H146 SCLC XenograftsThis compound + ABT199Significant inhibition
KRASG12C-mutated Cancers (H358, MIA PaCa-2, SW837)This compound + SotorasibSignificant inhibition
FLC PDX ModelsThis compound + IrinotecanSubstantial reduction, complete response

Impact on Disease Progression and Survival in Model Systems

Table 5: Impact of this compound on Disease Progression and Survival

Model SystemTreatment RegimenImpact on Disease ProgressionImpact on Survival
MyLa TCL XenograftsThis compoundInhibited progressionIncreased survival
TCL PDX Mouse ModelThis compound + ABT199Reduced disease burdenImproved survival
CUL76 T-ALL PDX ModelThis compound (alone or combo with ABT199)Not specifiedModerately prolonged
CUL76 T-ALL PDX ModelThis compound + VDL chemotherapyNot specifiedSubstantially increased
SET2 Cell Recipient Mice (Post-MPN AML)This compoundReduced tumor burdenPositive impact
FLC PDX ModelsThis compound + IrinotecanComplete response maintainedNot specified

Structure Activity Relationship Sar and Protac Design Optimization of Dt2216 Hcl

Modifications to the BCL-XL Binding Ligand and Their Impact on Degradation Efficiency

The BCL-XL binding moiety of DT2216 is derived from Navitoclax (B1683852) (ABT-263), a known dual inhibitor of BCL-XL and BCL-2 . A key modification in DT2216's design involved replacing the solvent-exposed morpholine (B109124) ring of ABT-263 with a bioisosteric piperazine (B1678402) group, which serves as a synthetic handle for linker attachment . This structural adaptation, integral to its PROTAC nature, contributes to DT2216's improved antitumor potency and significantly reduced platelet toxicity compared to ABT-263 .

Despite its origin from a dual BCL-XL/BCL-2 inhibitor, DT2216 exhibits selective degradation of BCL-XL and does not induce BCL-2 degradation . This selectivity is attributed to several factors: a substantial reduction in DT2216's binding affinity to BCL-2, the absence of a suitable lysine (B10760008) residue on BCL-2 for ubiquitination by the VHL E3 ligase, and the inability of DT2216 to form a stable ternary complex with VHL and BCL-2 in cells .

However, further modifications to the linker attachment site on the ABT-263 warhead have demonstrated the potential to alter target specificity. For instance, subsequent PROTACs such as PPC7, PPC8, and PPC9, which utilize the same ABT-263 warhead but differ in their linker connection points, showed enhanced potency in BCL-XL degradation compared to DT2216. Notably, these analogs also gained the ability to degrade BCL-2, suggesting that the linker's point of attachment on the BCL-XL ligand can influence the geometric arrangement of the BCL-XL-E3 ligase interaction, thereby exposing different lysine residues for ubiquitination.

The degradation efficiency of DT2216 is notable, with a half-maximal degradation concentration (DC50) of 63 nM and a maximum degradation (Dmax) of 90.8% in BCL-XL-dependent MOLT-4 T-cell acute lymphoblastic leukemia (T-ALL) cells . This contrasts with the lack of significant BCL-XL reduction in platelets even at concentrations up to 3 μM .

Table 1: Comparative Degradation Efficiency of DT2216

CompoundTargetCell LineDC50 (nM)Dmax (%)Platelet BCL-XL Degradation
DT2216BCL-XLMOLT-46390.8No significant reduction
DT2216NCBCL-XLMOLT-4N/AN/ANo degradation
ABT-263BCL-XLMOLT-4N/AN/ASignificant reduction
PPC8BCL-XL293THigher potency than DT2216Degrades BCL-2 as wellN/A

N/A: Not applicable or data not directly provided in this context for comparison.

Variations in the VHL E3 Ligase Recruiting Ligand and Their Functional Consequences

DT2216 specifically recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to facilitate BCL-XL degradation . The selection of VHL as the E3 ligase is a critical design feature that addresses the on-target platelet toxicity observed with direct BCL-XL inhibitors like ABT-263 . VHL is minimally expressed in human platelets, which allows DT2216 to selectively degrade BCL-XL in tumor cells while sparing platelets from toxicity .

The VHL-dependent mechanism of DT2216 has been experimentally confirmed. A negative control compound, DT2216NC, which contains an inactive VHL ligand incapable of binding to VHL, fails to induce BCL-XL degradation . Furthermore, pre-incubation of cells with an excess amount of a free VHL ligand (VHL-L) effectively blocks DT2216-induced BCL-XL degradation, underscoring the absolute requirement for VHL recruitment in its mechanism of action .

Role of Linker Chemistry in Modulating Degradation Potency and Selectivity

The linker is a pivotal component of DT2216, covalently connecting the BCL-XL binding ligand (derived from ABT-263) to the VHL E3 ligase ligand . The linker in DT2216 is described as "optimized," implying careful consideration of its length, flexibility, and chemical composition during the design process .

Linker chemistry plays a profound role in modulating both the degradation potency and selectivity of PROTACs. Altering the point of attachment of the linker on either the protein of interest (POI) ligand or the E3 ligase ligand can significantly modify the interaction surfaces between the target protein and the E3 ligase within the ternary complex, consequently impacting degradation efficiency and specificity .

Research on DT2216 analogs has highlighted this. For example, the PROTACs PPC7, PPC8, and PPC9, which share the same ABT-263 warhead as DT2216 but feature different linker attachment sites, exhibited higher potency in BCL-XL degradation. Crucially, these modified PROTACs also gained the ability to degrade BCL-2, a target that DT2216 does not degrade. This suggests that the linker's position can influence the geometry of the BCL-XL-E3 interaction, potentially exposing different or more lysine residues on the target protein's surface, or altering their orientation relative to the E2 ubiquitin-conjugating enzyme, leading to more efficient ubiquitination and degradation.

Beyond the attachment point, the intrinsic properties of the linker, such as its length and composition, are also critical. Studies on other VHL-based PROTACs have shown that optimal linker lengths exist for maximal potency and selectivity, with deviations often leading to reduced activity. It has been observed that the degradation efficacy of PROTACs with varying linker lengths cannot be solely explained by the strength of ternary complex formation, indicating that other factors, such as conformational dynamics and induced proximity, are at play.

Computational Approaches in DT2216 HCl Analog Design and Prediction

Computational methodologies have become indispensable tools in the rational design and optimization of PROTACs like DT2216. These approaches enable a deeper understanding of molecular interactions and facilitate the prediction of analog properties.

For DT2216, computational modeling was employed to construct a detailed model of the entire multi-protein complex involved in degradation, including the Cullin-RING ligase (CRLVHL), DT2216, BCL-XL, the E2 ubiquitin-conjugating enzyme (UbcH5B-Ub), and RBX1. This sophisticated model allowed researchers to visualize the spatial arrangement of these components and predict a "band region" of E2-accessible lysine residues on the BCL-XL surface.

Through this computational analysis, it was determined that among the surface lysines within the predicted band region on BCL-XL, only lysine 87 (K87) is amenable to ubiquitination by DT2216 and is essential for mediating DT2216-induced BCL-XL degradation. In contrast, lysine 16 (K16) was found to be dispensable for these events. This finding underscores the critical role of specific lysine accessibility and their orientation towards the E2 enzyme's catalytic site in determining the efficiency and selectivity of PROTAC-mediated degradation.

The integration of computational methods, including static ternary complex formation analysis, induced-fit docking, and molecular dynamics (MD) simulations, is a growing trend in PROTAC design. These approaches aim to streamline the empirical design process by predicting favorable interactions and conformations. The methodologies have been validated against experimentally derived ternary complex structures of other VHL PROTACs, demonstrating their utility in guiding the development of novel PROTAC analogs. Such computational strategies are crucial for predicting protein properties, optimizing molecular designs, and ultimately accelerating the discovery of more potent and selective protein degraders.

Preclinical Combination Strategies with Dt2216 Hcl

Synergistic Effects with BCL-2 Selective Inhibitors (e.g., ABT199)

DT2216 HCl exhibits synergistic effects when combined with BCL-2 selective inhibitors, such as ABT199 (Venetoclax). This synergy is particularly evident in tumors that are co-dependent on both BCL-XL and BCL-2 for survival. For instance, in H146 small-cell lung cancer (SCLC) cells, which are co-dependent on BCL-XL and BCL-2, the combination of DT2216 and ABT199 resulted in synergistic cell killing and significantly augmented antitumor effects, leading to almost complete suppression of tumor growth in xenograft models.

A study involving T-cell lymphoma (TCL) patient-derived xenograft (PDX) models, which depend on both BCL-2 and BCL-XL, showed that DT2216 combined with ABT199 synergistically reduced disease burden and improved survival. This combination strategy addresses the redundant anti-apoptotic pathways that often contribute to cancer cell survival.

Table 1: Synergistic Effects of this compound with ABT199 in Preclinical Models

Combination AgentsCell Line/ModelObserved EffectReference
DT2216 + ABT199H146 SCLC cellsSynergistic cell killing, almost complete tumor growth suppression in xenografts
DT2216 + ABT199TCL PDX models (e.g., DFTL-28776)Synergistic reduction of disease burden, improved survival

Potentiation of Conventional Chemotherapeutic Agents (e.g., Gemcitabine (B846), Irinotecan)

This compound has been shown to potentiate the efficacy of conventional chemotherapeutic agents. This is particularly relevant in cancers where BCL-XL overexpression contributes to chemoresistance.

Gemcitabine: In pancreatic cancer, where gemcitabine resistance is a significant challenge, the combination of DT2216 and gemcitabine synergistically kills various pancreatic cancer cells in vitro. Furthermore, in xenograft and patient-derived xenograft (PDX) models, this combination was more effective than either agent alone in inhibiting tumor growth and increasing survival, without causing significant normal tissue toxicities. High levels of BCL-XL in pancreatic cancer are associated with gemcitabine resistance, and BCL-XL inhibition by DT2216 can sensitize these cells to gemcitabine.

Irinotecan (B1672180): Preclinical studies have confirmed that the combination of DT2216 and irinotecan can synergize and shrink human fibrolamellar carcinoma (FLC) tumors with elevated levels of BCL-XL. FLC cells with lower BCL-XL levels were more susceptible to irinotecan, while higher BCL-XL amounts appeared to protect cancer cells from chemotherapy, highlighting the rationale for this combination. This combination is also being investigated in clinical trials for relapsed or refractory solid tumors and FLC in pediatric and young adult patients.

Table 2: Potentiation of Chemotherapeutic Agents by this compound

Combination AgentsCancer Type/ModelObserved EffectReference
DT2216 + GemcitabinePancreatic cancer cells (in vitro), xenograft and PDX modelsSynergistic cell killing, enhanced tumor growth inhibition, increased survival
DT2216 + IrinotecanHuman Fibrolamellar Carcinoma (FLC) tumors (with elevated BCL-XL)Synergistic tumor shrinkage

Mechanistic Insights into Combination-Induced Apoptosis Enhancement

The enhanced apoptosis observed with this compound in combination therapies stems from its primary mechanism of BCL-XL degradation and the subsequent disruption of anti-apoptotic pathways. DT2216 selectively degrades BCL-XL by recruiting it to the VHL E3 ligase for proteasomal degradation.

When combined with BCL-2 inhibitors like ABT199, the degradation of BCL-XL by DT2216 removes a key anti-apoptotic protein, thereby sensitizing cancer cells that rely on both BCL-XL and BCL-2 to apoptosis. This dual targeting overcomes the compensatory mechanisms where the inhibition of one anti-apoptotic protein might be compensated by the activity of another.

In some contexts, DT2216-induced BCL-XL degradation can lead to the activation of caspase-3, which in turn can reduce the levels of other anti-apoptotic proteins like MCL-1, as MCL-1 is a known caspase-3 substrate. This indirect effect further contributes to the pro-apoptotic environment within cancer cells. The degradation of BCL-XL by DT2216 can also trigger the release of pro-apoptotic BH3-only proteins and BAX/BAK effectors, leading to their activation and subsequent mitochondrial outer membrane permeabilization, a critical step in the intrinsic apoptotic pathway.

Investigation of Cross-Resistance Mechanisms with Other Targeted Therapies

This compound's ability to induce BCL-XL degradation offers a strategy to overcome resistance to other targeted therapies. For example, in KRASG12C-mutated cancers, sotorasib (B605408) (a KRASG12C inhibitor) often exhibits limited efficacy due to cytostatic activity. The combination of sotorasib with DT2216 has shown synergistic responses, suggesting it can potentially overcome sotorasib resistance. Mechanistically, sotorasib treatment can lead to the stabilization of BIM, and co-treatment with DT2216 inhibits the sotorasib-induced BCL-XL/BIM interaction, leading to enhanced apoptosis.

This highlights a broader principle: by degrading BCL-XL, DT2216 can re-sensitize cancer cells to therapies that might otherwise be ineffective due to BCL-XL-mediated survival mechanisms or the sequestration of pro-apoptotic proteins.

Advanced Research Methodologies and Techniques Employed in Dt2216 Hcl Studies

Quantitative Immunoblotting for Protein Degradation Analysis

Quantitative immunoblotting, commonly known as Western blotting, is a cornerstone technique used to analyze the degradation of target proteins induced by DT2216 HCl. This method allows researchers to assess the levels of BCL-XL and other relevant proteins (e.g., BCL-2, MCL-1, VHL) in cellular lysates following treatment with this compound .

Detailed Research Findings:

Studies have shown that this compound selectively degrades BCL-XL in various BCL-XL-dependent cancer cell lines, such as MOLT-4 T-ALL cells, without significantly affecting BCL-2 or MCL-1 levels .

The degradation of BCL-XL by this compound has been demonstrated to be rapid and long-lasting, with observable reductions in protein levels within hours of treatment .

Immunoblotting is crucial for confirming the dose-dependent and time-dependent degradation of BCL-XL and for comparing the degradation efficiency of this compound against its negative control (DT2216NC), which lacks VHL binding and thus fails to induce BCL-XL degradation .

This technique also confirms the VHL- and proteasome-dependent nature of BCL-XL degradation by this compound, as inhibition of the proteasome with MG132 or competition with VHL ligands blocks the degradation .

Table 1: Representative BCL-XL Degradation by this compound in MOLT-4 Cells

Treatment (this compound Concentration)BCL-XL Expression (% of Control)Reference
0.01 µM~80%
0.1 µM~20%
1 µM<10%
150 nM (48 hours)~20% (80% degraded)

Note: Data are illustrative and based on densitometric analyses from cited immunoblots.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is extensively used to analyze the cellular impact of this compound, particularly its effects on apoptosis induction and cell cycle progression. This technique allows for the quantitative assessment of cell death markers and DNA content changes in cell populations .

Detailed Research Findings:

this compound induces apoptosis in BCL-XL-dependent cancer cells, which can be measured by assessing caspase-3 activation, annexin (B1180172) V staining, and loss of mitochondrial membrane potential .

Studies have shown that this compound triggers BAX and BAK activation, leading to cytochrome c release, a key event in the intrinsic apoptotic pathway .

Flow cytometry has been employed to demonstrate that this compound selectively kills BCL-XL-dependent T-cell lymphoma cells and secondary plasma cell leukemia cells by inducing apoptosis .

Analysis of cell cycle distribution by flow cytometry can reveal cell cycle arrest induced by this compound, although the primary focus is often on its pro-apoptotic effects .

Mass Spectrometry-Based Proteomics for Target Validation

Mass spectrometry-based proteomics provides a powerful tool for unbiased and comprehensive analysis of protein changes within cells following this compound treatment, thereby validating its target specificity.

Detailed Research Findings:

Stable isotope labeling with amino acids in cell culture (SILAC) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been utilized to confirm the specificity of this compound .

Proteomic analyses demonstrated that this compound selectively reduced the levels of BCL-XL in treated cells (e.g., WI-38 human diploid fibroblasts), while showing no significant impact on the expression of other proteins, including other BCL-2 family members, further confirming its specificity as a BCL-XL PROTAC .

This approach also provides insights into the ubiquitination events, confirming that BCL-XL is ubiquitinated at specific lysine (B10760008) residues (e.g., K87) in this compound-treated cells, which is essential for its proteasomal degradation .

BH3 Profiling for Apoptotic Priming Assessment

BH3 profiling is a functional assay that directly assesses the dependence of cells on anti-apoptotic BCL-2 family proteins for survival, providing a measure of their "apoptotic priming." This technique is critical for identifying cell lines and patient samples that are most likely to respond to BCL-XL degradation .

Detailed Research Findings:

BH3 profiling has revealed that a subset of T-cell lymphoma cell lines and patient-derived xenografts are exclusively dependent on BCL-XL for survival and exhibit high sensitivity to this compound .

Similarly, studies in secondary plasma cell leukemia (sPCL) have used BH3 profiling to confirm a BCL-XL-primed profile in sensitive cells, correlating with their responsiveness to this compound .

Cells identified as MCL-1-dependent by BH3 profiling are generally resistant to this compound, highlighting the importance of this assay in predicting sensitivity .

Table 2: Sensitivity of TCL Cell Lines to this compound based on BH3 Profiling

Cell LinePrimary Anti-apoptotic Dependence (BH3 Profiling)This compound EC50 (nM)Reference
MyLaBCL-XL5-280
MJBCL-XL5-280
MAC2ABCL-XL5-280
L82BCL-XL5-280
DL40MCL-1>10,000
SMZ1MCL-1>10,000
FEPDMCL-1>10,000

Note: EC50 values represent drug concentration causing 50% cell death.

CRISPR/Cas9 Knockout Studies for Mechanistic Validation (e.g., VHL Dependency)

CRISPR/Cas9 gene editing technology is employed to create specific gene knockouts, which is invaluable for validating the mechanistic dependencies of PROTACs like this compound.

Detailed Research Findings:

CRISPR/Cas9-mediated knockout of the VHL gene in cell lines has been instrumental in demonstrating that the degradation of BCL-XL by this compound is strictly dependent on the presence and function of the VHL E3 ligase .

Cells with VHL knockout show abolished BCL-XL degradation upon this compound treatment, confirming that this compound functions by recruiting BCL-XL to VHL for ubiquitination and subsequent proteasomal degradation .

This approach reinforces the understanding that this compound's mechanism is event-driven, relying on the catalytic activity of the E3 ligase rather than simple target occupancy .

In Vitro Ternary Complex Formation Assays (e.g., AlphaLISA)

Ternary complex formation is a crucial step in the PROTAC mechanism, where the PROTAC molecule simultaneously binds to the target protein and the E3 ubiquitin ligase. Assays like AlphaLISA are used to directly measure this interaction in a cell-free system.

Detailed Research Findings:

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) has been widely used to demonstrate the formation of the BCL-XL-DT2216-VHL ternary complex in vitro .

These assays confirm that this compound facilitates a stable and cooperative interaction between BCL-XL and the VHL E3 ligase complex .

While this compound can form a ternary complex with both BCL-XL and BCL-2 in vitro, it selectively degrades only BCL-XL in cells, indicating that ternary complex formation is necessary but not always sufficient for degradation, with other factors like lysine accessibility playing a role .

Competition experiments using excess ABT263 (BCL-XL binding moiety) or VHL-L (VHL binding moiety) have shown to inhibit the formation of the ternary complex, further validating the specific interactions .

NanoBRET assays have also been employed to assess intracellular ternary complex formation, providing complementary data to the in vitro AlphaLISA results .

Advanced Imaging Techniques for Cellular Dynamics

While the reviewed literature extensively covers the molecular and cellular effects of this compound through techniques like immunoblotting and flow cytometry, specific detailed applications of advanced imaging techniques (e.g., live-cell imaging, super-resolution microscopy) explicitly focusing on the real-time cellular dynamics of this compound-induced processes (such as protein trafficking during degradation or dynamic changes in mitochondrial morphology during apoptosis) were not prominently detailed. The understanding of cellular dynamics largely stems from the kinetic data obtained through quantitative immunoblotting (e.g., rapid and sustained degradation) and flow cytometry (e.g., progression through apoptosis). Computational modeling has been used to predict the dynamics of the E2 enzyme in the context of the ternary complex and ubiquitination .

Mechanisms of Preclinical Resistance to Dt2216 Hcl

Identification of BCL-XL-Independent Survival Pathways

Preclinical studies have revealed that resistance to DT2216 HCl can arise through the activation or reliance on BCL-XL-independent survival pathways. While this compound effectively degrades BCL-XL, cancer cells may adapt by upregulating other anti-apoptotic proteins from the BCL-2 family, thereby maintaining their survival despite BCL-XL depletion. Research indicates that resistance to this compound in T-cell acute lymphoblastic leukemia (T-ALL) cell lines is generally rare, but when it does occur, it is notably correlated with a decrease in the efficiency of BCL-XL degradation. This suggests that cells can bypass the apoptotic signals induced by BCL-XL degradation if other pro-survival mechanisms remain intact or are sufficiently active.

Role of Alternative Anti-Apoptotic Protein Expression (e.g., MCL-1)

A primary mechanism of preclinical resistance to this compound involves the altered expression of alternative anti-apoptotic proteins, particularly Myeloid Cell Leukemia-1 (MCL-1) and BCL-2. Studies have shown that DT2216-sensitive myeloma cells typically exhibit high levels of BCL-XL and moderate levels of BCL-2 or MCL-1. In contrast, resistant cells are characterized by lower BCL-XL expression and, crucially, higher expression of BCL-2 and/or MCL-1.

This compound is highly selective for BCL-XL degradation and does not directly target or degrade MCL-1 or BCL-2. Therefore, if a cancer cell relies on MCL-1 or BCL-2 for survival, even complete degradation of BCL-XL by this compound may not be sufficient to induce apoptosis. This compensatory upregulation of other anti-apoptotic proteins allows resistant cells to evade the pro-apoptotic effects of BCL-XL degradation.

The efficacy of this compound can be significantly enhanced when combined with inhibitors targeting these alternative survival pathways. For instance, combining this compound with ABT-199 (Venetoclax), a selective BCL-2 inhibitor, has shown synergistic effects in reducing disease burden and improving survival in preclinical models, particularly in T-cell lymphomas that depend on both BCL-2 and BCL-XL for survival. Similarly, co-targeting BCL-XL with this compound and MCL-1 with specific MCL-1 inhibitors has demonstrated synergistic anti-tumor activity in small-cell lung cancer models.

The following table summarizes the observed sensitivity of various T-cell lymphoma (TCL) cell lines to this compound based on their expression of key anti-apoptotic proteins:

Cell LineBCL-XL ExpressionMCL-1 ExpressionBCL-2 ExpressionThis compound Sensitivity (EC50)Primary Dependency (BH3 Profiling)
MyLaHighLowModerate5-280 nMBCL-XL
MJHighLowModerate5-280 nMBCL-XL
MAC2AHighLowModerate5-280 nMBCL-XL
L82HighLowModerate5-280 nMBCL-XL
DL40Lacking/LowHigherVariable>10,000 nMMCL-1
SMZ1Lacking/LowHigherVariable>10,000 nMMCL-1
FEPDLacking/LowHigherVariable>10,000 nMMCL-1
SUP-T1VariableVariableVariable1487.9 nM (at 48 hrs)Correlated with decreased BCL-XL degradation

Note: EC50 values are approximate ranges or specific values reported in preclinical studies.

Alterations in E3 Ubiquitin Ligase Expression or Function

This compound's mechanism of action critically depends on its ability to recruit the VHL E3 ubiquitin ligase to facilitate BCL-XL degradation. Therefore, alterations in the expression or function of VHL can directly impact the efficacy of this compound and contribute to resistance.

One notable example is the minimal expression of VHL in human platelets, which is leveraged by this compound to achieve selective BCL-XL degradation in tumor cells while sparing platelets from toxicity. In cancer cells, if VHL expression is significantly reduced or absent, this compound's ability to induce BCL-XL degradation would be compromised, leading to resistance. While specific instances of VHL mutations leading to this compound resistance are still under investigation, general mechanisms of PROTAC resistance include mutations emerging preferentially on the E3 ligase within the drug-induced ternary complex interface with the protein of interest. Such mutations could disrupt the efficient formation of the DT2216-BCL-XL-VHL complex, thereby preventing ubiquitination and subsequent proteasomal degradation of BCL-XL.

Emerging Resistance Mechanisms in Preclinical Models

Beyond the direct upregulation of alternative anti-apoptotic proteins or alterations in E3 ligase function, emerging resistance mechanisms in preclinical models of this compound point towards the efficiency of BCL-XL degradation itself as a critical factor. While initial protein levels of BCL-XL, BCL-2, or MCL-1 may not consistently predict sensitivity to this compound, a strong correlation has been observed between survival to this compound and the efficiency of BCL-XL degradation.

For instance, the T-ALL cell line SUP-T1 exhibited significant resistance to this compound, with an IC50 (half-maximal inhibitory concentration) almost tenfold higher than its DC50 (half-maximal degradation concentration), despite its initial BCL-XL levels not being exceptionally low. This suggests that in some resistant models, the issue is not necessarily the absence of BCL-XL dependency or the overwhelming presence of other anti-apoptotic proteins, but rather an impaired ability of this compound to effectively degrade BCL-XL. The precise molecular mechanisms underlying this reduced degradation efficiency in resistant cells, beyond E3 ligase alterations, warrant further investigation. Potential factors could include changes in the cellular microenvironment that serve as "sanctuaries" or the suppression of pro-apoptotic factors through various soluble factors, cell adhesion molecules, and extracellular matrix molecules, as observed with other BCL-XL inhibitors.

Future Directions and Translational Research Potential for Dt2216 Hcl

Exploration of DT2216 HCl in Additional Preclinical Disease Models

The therapeutic potential of this compound extends across a range of hematological and solid malignancies, with preclinical studies actively exploring its efficacy in diverse disease contexts. Beyond its initial focus, this compound has demonstrated significant activity in:

T-cell Lymphomas (TCLs) : this compound selectively eliminates BCL-XL-dependent TCL cells, including MyLa cells in vitro. In vivo, it proved highly effective against MyLa TCL xenografts in mice without causing significant thrombocytopenia or other toxicities. Furthermore, in TCL patient-derived xenograft (PDX) models, this compound combined with ABT199 (venetoclax), a selective BCL-2 inhibitor, synergistically reduced disease burden and improved survival in models dependent on both BCL-2 and BCL-XL.

Small-Cell Lung Cancer (SCLC) : this compound has shown synergistic antitumor activities when combined with venetoclax (B612062) in BCL-XL/2 co-dependent SCLC cell lines (e.g., NCI-H146) and xenograft models. Additionally, co-targeting BCL-XL and MCL-1 with this compound and AZD8055 has been shown to synergistically inhibit small-cell lung cancer growth in mice without inducing on-target toxicities.

Pancreatic Cancer : this compound has demonstrated the ability to overcome gemcitabine (B846) resistance in preclinical models of pancreatic cancer.

KRASG12C-Mutated Cancers : Studies indicate that this compound synergizes with sotorasib (B605408) in preclinical models of KRASG12C-mutated cancers.

JAK2-Mutated Post-Myeloproliferative Neoplasm Acute Myeloid Leukemia (post-MPN AML) : BCL2L1, the gene encoding BCL-XL, is expressed at higher levels in post-MPN AML patients. This compound, a platelet-sparing BCL-XL PROTAC, effectively degraded BCL-XL, reduced the apoptotic threshold, and induced apoptosis in post-MPN AML cells. It eliminated viable cells in JAK2-mutant AML cell lines, induced pluripotent stem cell-derived hematopoietic progenitor cells (iPSC-HPCs), primary samples, and reduced tumor burden in cell line-derived xenograft models in vivo. This compound, either as a single agent or in combination with azacytidine, effectively inhibited the clonogenic potential of CD34+ leukemia cells from post-MPN AML patients.

Triple-Negative Breast Cancer and General Leukemia : this compound has also shown efficacy in preclinical models of triple-negative breast cancer and various leukemia cell lines.

These findings highlight the broad applicability of this compound across various cancer types, particularly where BCL-XL dependence is a key survival mechanism.

Further Elucidation of Unique Degradation Kinetics and Catalytic Mechanisms

This compound functions as a PROTAC by recruiting the BCL-XL protein to the Von Hippel-Lindau (VHL) E3 ligase, leading to its ubiquitination and subsequent proteasomal degradation. This "event-driven" mechanism allows this compound to act catalytically, meaning it can be recycled within the cell for multiple rounds of degradation, offering advantages over traditional occupancy-driven inhibitors.

A critical aspect of this compound's mechanism is its selectivity. While it can bind to both BCL-XL and BCL-2 in vitro, it specifically degrades BCL-XL but not BCL-2 in live cells. This selectivity is attributed to the inability of this compound to form a stable ternary complex with BCL-2 and VHL in a cellular context, a prerequisite for efficient ubiquitination.

Recent research has further elucidated the precise molecular requirements for this compound-mediated degradation. Computational modeling of the NEDD8-VHL Cullin RING E3 ubiquitin ligase (CRL VHL)/PROTAC/BCL-XL/UbcH5B(E2)-Ub/RBX1 complex revealed that ubiquitination of BCL-XL occurs only on lysines located within a specific "band region" on the protein surface. Experimental validation using BCL-XL mutants demonstrated that lysines within this defined region (e.g., K87, R102K, R132K, R34K) are accessible for degradation by this compound, whereas lysines outside this region (e.g., K20, G186, K157) are not, even if structurally neighboring. This detailed understanding of the accessible lysine (B10760008) region provides crucial insights into the catalytic mechanism and guides the rational design of more effective degraders.

The reduced platelet toxicity of this compound compared to parental BCL-XL inhibitors like navitoclax (B1683852) (ABT-263) is a direct consequence of its PROTAC mechanism. Platelets express minimal levels of VHL E3 ligase, which is essential for this compound-mediated BCL-XL degradation, thus sparing platelets from toxicity while effectively degrading BCL-XL in tumor cells where VHL is highly expressed.

Development of Next-Generation BCL-XL PROTACs Based on this compound Principles

This compound serves as a foundational scaffold for the design and synthesis of next-generation BCL-XL PROTACs, aiming to enhance potency, broaden target specificity, or improve pharmacokinetic properties. Researchers are leveraging the principles established by this compound to develop novel degraders, particularly those capable of dual BCL-XL and BCL-2 degradation.

One such example is the development of PROTACs like PZ703b and 753b, which are derived from the ABT-263 scaffold (the same warhead as this compound) but with modified linker attachment points or designs.

PZ703b : This novel BCL-targeting PROTAC, designed by tethering the pro-R methyl group on the cyclohexene (B86901) ring of ABT-263, exhibited remarkably higher potency than its epimer PZ703a and this compound in inducing BCL-XL degradation. Uniquely, PZ703b also potently inhibits BCL-2 through the formation of stable ternary complexes, demonstrating a hybrid dual-targeting mechanism distinct from this compound, which primarily degrades BCL-XL.

753b : Positioned as a first-in-class BCL-XL and BCL-2 dual degrader, 753b was found to be 5- to 15-fold more potent than this compound in killing BCL-XL/2 co-dependent small-cell lung cancer cells. It induced deeper and more rapid degradation of BCL-XL at significantly lower concentrations than this compound, with concomitant degradation of BCL-2 (though the extent of BCL-2 degradation was cell-line dependent). This enhanced potency is attributed to the formation of a more stable ternary complex between VHL E3 ligase, 753b, and BCL-XL or BCL-2, as well as improved accessibility to key lysine residues.

Integration of this compound with Immunomodulatory Strategies in Preclinical Settings

The therapeutic efficacy of this compound can be significantly enhanced through its integration with immunomodulatory strategies, particularly in preclinical settings. The interplay between apoptosis regulation and immune responses presents a compelling avenue for combination therapies.

One key immunomodulatory effect observed with this compound is its potential to influence regulatory T cells (Tregs). The reduction of Tregs, which are known to suppress anti-tumor immune responses, may lead to the activation of anti-tumor CD8-positive-mediated immune responses, thereby inhibiting tumor growth. This suggests that this compound could contribute to a more favorable immune microenvironment within tumors.

Preclinical studies have already demonstrated the synergistic potential of combining this compound with other agents:

Combination with BCL-2 Inhibitors : As mentioned, combining this compound with ABT199 (venetoclax), a selective BCL-2 inhibitor, has shown synergistic effects in BCL-XL/2 co-dependent T-cell lymphoma and small-cell lung cancer models, leading to reduced disease burden and improved survival. This strategy targets multiple anti-apoptotic pathways, which is crucial for cancers that rely on both BCL-XL and BCL-2 for survival.

Potential in Immune and Autoimmune Diseases : While the primary focus of this compound is oncology, the broader class of BH3 mimetics, which includes the BCL-XL targeting moiety of this compound, has shown benefits in preclinical models of immune system diseases and autoimmune conditions. This opens up potential avenues for exploring this compound or its derivatives in modulating immune responses beyond cancer, although further research is needed in this specific area.

These findings suggest that this compound could be a valuable component in rational combination therapies that leverage its apoptotic induction capabilities alongside strategies to enhance anti-tumor immunity.

Advanced Preclinical Characterization of this compound for Drug Development Rationale

This compound has undergone extensive advanced preclinical characterization, providing a strong rationale for its progression into clinical development. It is recognized as a clinical-stage PROTAC, having entered Phase 1 clinical trials (NCT04886622) for solid and hematologic malignancies.

Key findings from advanced preclinical studies that support its drug development rationale include:

Potent Antitumor Activity : this compound has consistently demonstrated potent antitumor activity as a single agent or in combination with other chemotherapeutic agents across various in vitro and in vivo models. This includes efficacy in MOLT-4 T-ALL xenografts, H146 SCLC xenografts, MDA-MB231 breast cancer xenografts, TCL PDX models, and JAK2-mutated post-MPN AML xenograft models.

Reduced On-Target Platelet Toxicity : A critical advantage of this compound is its significantly reduced toxicity to platelets compared to its parental BCL-XL inhibitor, navitoclax (ABT-263). This is due to the minimal expression of the VHL E3 ligase in platelets, which is required for this compound's degradation mechanism. This addresses a major dose-limiting toxicity that hindered the clinical development of previous BCL-XL inhibitors.

Overcoming Resistance : this compound has shown promise in overcoming resistance to conventional chemotherapy (e.g., gemcitabine) and targeted therapies (e.g., KRASG12C inhibitors), suggesting its utility in challenging treatment settings.

Mechanism Confirmation : Advanced preclinical studies have rigorously confirmed that this compound induces BCL-XL degradation in a VHL- and proteasome-dependent manner, validating its PROTAC mechanism of action.

Resistance Profile : Research into resistance mechanisms in T-cell acute lymphoblastic leukemia (T-ALL) cell lines revealed that resistance to this compound is rare and correlates with decreased BCL-XL proteolysis rather than initial protein levels of BCL-XL, BCL-2, or MCL-1. This suggests that the efficacy of this compound in T-ALL is not limited to a specific subset of patients defined by baseline protein expression, implying broad applicability.

These comprehensive preclinical data underscore this compound's potential as a safe and effective first-in-class anticancer agent targeting BCL-XL, paving the way for its continued clinical evaluation.

Q & A

Q. What is the mechanism of action of DT2216 HCl, and how can researchers validate its selectivity for BCL-XL degradation in vitro?

this compound is a proteolysis-targeting chimera (PROTAC) that selectively degrades BCL-XL by recruiting the ubiquitin-proteasome system. To validate selectivity:

  • Perform Western blotting to compare BCL-XL degradation levels in treated vs. untreated cancer cells. Include controls for off-target effects (e.g., other BCL-2 family proteins like BCL-2 or MCL-1) .
  • Use CRISPR/Cas9 knockouts of E3 ligase components (e.g., VHL) to confirm mechanism dependency .
  • Quantify degradation efficiency via dose-response curves (IC50) and time-course experiments .

Q. What experimental models are suitable for assessing this compound’s efficacy in preclinical studies?

  • In vitro: Use hematologic cancer cell lines (e.g., T-cell lymphoma) with high BCL-XL expression. Measure apoptosis via Annexin V/PI staining and caspase-3 activation .
  • In vivo: Employ xenograft models of peripheral T-cell lymphoma (PTCL). Monitor tumor volume reduction and platelet counts (BCL-XL degradation in platelets can cause thrombocytopenia) .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Compare pharmacokinetic (PK) parameters (e.g., plasma half-life, tissue distribution) to identify bioavailability limitations .
  • Evaluate tumor microenvironment factors (e.g., hypoxia, stromal interactions) that may reduce drug penetration .
  • Use pharmacodynamic biomarkers (e.g., BCL-XL levels in tumor biopsies) to confirm target engagement .

Advanced Research Questions

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

  • Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC50/IC50 values. Use software like GraphPad Prism for nonlinear regression .
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Report effect sizes and confidence intervals to avoid overreliance on p-values .

Q. How can researchers optimize experimental design to mitigate thrombocytopenia risks in this compound trials?

  • Preclinical: Use platelet-specific BCL-XL knockout mice to model thrombocytopenia and test rescue strategies (e.g., thrombopoietin agonists) .
  • Clinical: Implement adaptive dosing in Phase I trials, starting at 0.1 mg/kg and escalating based on platelet monitoring .
  • Data Analysis: Apply longitudinal mixed-effects models to track platelet recovery post-treatment .

Q. What strategies are effective for reconciling contradictory data on this compound’s off-target effects?

  • Perform orthogonal assays (e.g., thermal shift assays, RNA-seq) to confirm target specificity .
  • Use isogenic cell lines (BCL-XL wild-type vs. knockout) to isolate drug-specific effects .
  • Conduct meta-analyses of published datasets to identify consensus pathways affected .

Q. How should researchers design a robust clinical trial for this compound in relapsed/refractory PTCL?

  • Primary Endpoints: Overall response rate (ORR) per RECIST 1.1, with central review to minimize bias .
  • Secondary Endpoints: Include pharmacokinetic (Cmax, half-life) and pharmacodynamic (BCL-XL degradation in PBMCs) markers .
  • Statistical Plan: Use Simon’s two-stage design for Phase II to minimize patient exposure if early efficacy signals are weak .

Data Reproducibility and Reporting

Q. What metadata standards should be followed when publishing this compound research data?

  • Adhere to FAIR principles: Ensure data are Findable (DOIs), Accessible (public repositories), Interoperable (standardized formats like .mzML for mass spec), and Reusable (detailed protocols) .
  • Report compound characterization data (e.g., NMR, HPLC purity) in alignment with Journal of Medicinal Chemistry guidelines .

Q. How can researchers validate the reproducibility of this compound’s BCL-XL degradation assays?

  • Share raw data (e.g., uncropped Western blots, flow cytometry gating strategies) as supplementary materials .
  • Use independent cell lines sourced from different repositories (e.g., ATCC, DSMZ) to confirm consistency .

Ethical and Safety Considerations

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Follow OSHA guidelines for hazardous chemicals: Use fume hoods for powder handling, wear nitrile gloves, and store at -20°C in sealed containers .
  • Implement weekly health monitoring for lab personnel to detect thrombocytopenia early .

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Feasible Synthetic Routes

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DT2216 HCl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.